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Compound of Interest

Compound Name: Pyrisoxazole

Cat. No.: B1245146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrisoxazole's performance against various

fungal pathogens, its long-term efficacy, and the critical issue of resistance development. The

information is supported by experimental data to aid in research and development decisions.

Mechanism of Action: Targeting Fungal Sterol
Biosynthesis
Pyrisoxazole is a novel fungicide belonging to the pyridine subgroup of sterol 14α-

demethylase inhibitors (DMIs)[1]. Its mode of action is highly specific, targeting a crucial

enzyme in the fungal life cycle.

Pyrisoxazole inhibits the cytochrome P450 enzyme, 14α-sterol demethylase (encoded by the

CYP51 gene), which is a key catalyst in the ergosterol biosynthesis pathway[1][2]. Ergosterol is

the primary sterol in fungal cell membranes, where it regulates membrane fluidity and function,

analogous to cholesterol in mammalian cells[3]. By blocking this enzyme, Pyrisoxazole
disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol

precursors. This disruption compromises the structural integrity and permeability of the fungal

cell membrane, ultimately inhibiting fungal growth[2][3][4].
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Caption: Ergosterol biosynthesis pathway indicating inhibition by Pyrisoxazole.

Long-Term Efficacy and Comparative Performance
Pyrisoxazole has demonstrated high efficacy against a range of significant plant pathogens in

both laboratory and field settings. It exhibits both preventive and curative activities, though

protective action is often stronger[5][6].

Quantitative In Vitro Efficacy

The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's intrinsic

activity. Lower values indicate higher potency.
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Fungal
Pathogen

Target
Mean EC₅₀
(µg/mL)

No. of Isolates Source

Botrytis cinerea Mycelial Growth 0.151 157 [1]

Sclerotinia

sclerotiorum
Mycelial Growth 0.2329 166 [6]

Colletotrichum

scovillei
Mycelial Growth 0.1986 - [5][7]

Colletotrichum

scovillei

Appressorium

Formation
0.0147 - [5][7]

Table 1:

Summary of

Pyrisoxazole's in

vitro efficacy

against key

fungal

pathogens.

Comparative Field Performance Against Chili Anthracnose (C. scovillei)

Field trials provide crucial data on performance under real-world conditions. A multi-year study

on chili anthracnose demonstrated Pyrisoxazole's superior or comparable efficacy to other

commonly used DMI fungicides.
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Treatment (at 180 g
a.i./ha)

2015 Control
Efficacy (%)

2016 Control
Efficacy (%)

2017 Control
Efficacy (%)

Pyrisoxazole 64.6 70.7 66.9

Difenoconazole 50.5 52.7 -

Myclobutanil 53.4 66.0 -

Propiconazole 49.0 58.1 -

Table 2: Comparison

of field efficacy for

control of chili

anthracnose. Data

compiled from a study

by Duan et al., 2019.

[5]

Notably, against Sclerotinia stem rot, Pyrisoxazole provided excellent control at reduced

application doses compared to other fungicides and showed no cross-resistance with

benzimidazole (carbendazim) or dicarboximide (iprodione) fungicides, making it a valuable tool

for rotation programs[6].

Resistance Development and Management
The site-specific nature of DMI fungicides like Pyrisoxazole creates a high selection pressure,

which can lead to the development of resistance in fungal populations[1][8]. Understanding the

mechanisms of resistance is essential for designing sustainable management strategies.

Molecular Mechanisms of DMI Resistance

Three primary mechanisms of resistance to DMI fungicides have been identified in plant-

pathogenic fungi[1]:

Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the

14α-demethylase enzyme, reducing its binding affinity for the fungicide.
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Target Gene Overexpression: Increased expression of the CYP51 gene leads to higher

production of the target enzyme, requiring a greater concentration of the fungicide to achieve

inhibition.

Enhanced Efflux: Overexpression of genes encoding membrane transporter proteins, such

as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, actively

pump the fungicide out of the fungal cell, reducing its intracellular concentration.
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Caption: Key molecular mechanisms of fungal resistance to DMI fungicides.

Observed Resistance to Pyrisoxazole
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Monitoring studies have already identified field isolates of Botrytis cinerea with high levels of

resistance to Pyrisoxazole.
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Isolate Type
(n)

EC₅₀ Range
(µg/mL)

Resistance
Factor (RF)
Range

Key
Resistance
Mechanisms
Identified

Source

Sensitive

(baseline)
- ~1.0 - [1]

Field Isolates

(157)
0.022 - 0.734 0.39 - 12.88 - [1]

Highly Resistant

(3)
0.606 - 0.734 10.63 - 12.88

Point mutations

in CYP51

(G461S, R464K);

Induced

expression of

AtrD and Mfs1

transporter

genes.

[1]

Resistance

Factor (RF) is

the EC₅₀ of an

isolate divided by

the mean EC₅₀

of the sensitive

baseline

population. RF >

10 is considered

highly resistant.

Table 3:

Resistance

profile of Botrytis

cinerea isolates

to Pyrisoxazole

in Liaoning

Province, China.

[1]
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Crucially, positive cross-resistance was found between Pyrisoxazole and other DMIs like

tebuconazole and prochloraz, but not with fungicides from different mode-of-action groups[1].

This underscores the importance of rotating fungicides with different FRAC (Fungicide

Resistance Action Committee) codes.

Key Experimental Protocols
Standardized protocols are vital for generating comparable data on fungicide efficacy and

resistance.

4.1 Protocol: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol determines the EC₅₀ value of a fungicide against a fungal pathogen.

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize[9]. While the medium

is molten, add the fungicide (dissolved in a suitable solvent like acetone or DMSO) to

achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). A solvent-

only control should be included.

Plating: Pour the fungicide-amended PDA into sterile petri dishes.

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an

actively cultured pathogen colony onto the center of each plate.

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for

several days, until the mycelium on the control plate has reached a defined diameter.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions

for each plate.

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration

relative to the solvent control. Use probit analysis or non-linear regression to model the

dose-response curve and calculate the EC₅₀ value.
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Caption: Workflow for an in vitro fungicide sensitivity assay.

4.2 Protocol: Field Efficacy Trial
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Site Selection: Choose a location with a history of the target disease and uniform

environmental conditions.

Experimental Design: Use a randomized complete block design with at least three to four

replications. Include an untreated control and a reference product (a standard commercial

fungicide)[5].

Plot Management: Maintain plots according to standard agricultural practices for the specific

crop.

Fungicide Application: Apply Pyrisoxazole at various proposed dosages (e.g., 90, 120, 180

g a.i./ha) and at specified intervals based on disease pressure and crop growth stage. Use

calibrated spray equipment to ensure uniform coverage[5].

Disease Assessment: Periodically assess disease incidence (% of infected plants) and

disease severity (% of tissue affected) using standardized rating scales.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to

compare the efficacy of different treatments. Calculate control efficacy relative to the

untreated control.

4.3 Protocol: Resistance Monitoring

Isolate Collection: Collect a representative sample of the pathogen population from diverse

geographic locations and fields with varying fungicide histories[10].

Baseline Sensitivity: Establish a baseline EC₅₀ distribution using isolates collected before the

widespread use of Pyrisoxazole, or from untreated areas[11].

Sensitivity Testing: For new isolates, determine their EC₅₀ values using the in vitro protocol

described above (4.1).

Resistance Factor (RF) Calculation: Calculate the RF for each isolate by dividing its EC₅₀

value by the mean EC₅₀ of the sensitive baseline population[1].

Molecular Analysis (Optional): For highly resistant isolates (e.g., RF > 10), sequence the

CYP51 gene to identify mutations and use qRT-PCR to analyze the expression levels of
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CYP51 and relevant efflux transporter genes[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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